molecular formula C14H24O4 B12658322 Diethyl (1-methylbutyl)vinylmalonate CAS No. 84100-22-1

Diethyl (1-methylbutyl)vinylmalonate

Cat. No.: B12658322
CAS No.: 84100-22-1
M. Wt: 256.34 g/mol
InChI Key: QEWHCHQTQURLGQ-UHFFFAOYSA-N
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Description

Diethyl (1-methylbutyl)vinylmalonate is an organic compound with the molecular formula C14H24O4. It is a diethyl ester of malonic acid, where the malonic acid is substituted with a 1-methylbutyl group and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-methylbutyl)vinylmalonate typically involves the alkylation of diethyl malonate. The process begins with the generation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with 1-methylbutyl bromide to form diethyl (1-methylbutyl)malonate. The vinyl group can be introduced through a subsequent reaction with a vinyl halide under suitable conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-methylbutyl)vinylmalonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl (1-methylbutyl)vinylmalonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and condensation reactions.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl (1-methylbutyl)vinylmalonate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1-methylbutyl)vinylmalonate is unique due to the presence of both a 1-methylbutyl group and a vinyl group. These substitutions confer distinct reactivity and properties compared to simpler malonate esters. The vinyl group, in particular, allows for additional functionalization and reactivity, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

84100-22-1

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

diethyl 2-ethenyl-2-pentan-2-ylpropanedioate

InChI

InChI=1S/C14H24O4/c1-6-10-11(5)14(7-2,12(15)17-8-3)13(16)18-9-4/h7,11H,2,6,8-10H2,1,3-5H3

InChI Key

QEWHCHQTQURLGQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C=C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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